molecular formula C16H14O5 B1209390 3-(3,5-dimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanoic acid CAS No. 777857-41-7

3-(3,5-dimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanoic acid

Cat. No.: B1209390
CAS No.: 777857-41-7
M. Wt: 286.28 g/mol
InChI Key: GPVASUMRUOWISE-UHFFFAOYSA-N
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Description

Historical Context and Natural Occurrence

Furochromene derivatives trace their origins to the plant Ammi visnaga L., a species historically utilized in Egyptian folk medicine for treating renal colic, angina pectoris, and vitiligo. The fruits and seeds of this plant yield natural furochromenes such as khellin and visnagin, which served as foundational compounds for early pharmacological studies. These molecules gained prominence in the 20th century for their spasmolytic and photochemotherapeutic properties, particularly in treating psoriasis and vitiligo. The transition from natural extraction to synthetic modification began in the 1970s, driven by the need to improve pharmacokinetic profiles and reduce toxicity. For example, khellin’s oral use was limited by adverse effects like dizziness and insomnia, prompting researchers to develop analogs with enhanced bioavailability.

Recent studies have expanded the natural repertoire of furochromenes, identifying structurally related compounds in Brachystegia eurycoma and other medicinal plants. These discoveries underscore the ecological role of furochromenes in plant defense mechanisms, where they contribute to pigmentation and antimicrobial activity.

Structural Characteristics of Furochromene Scaffolds

The core structure of 3-(3,5-dimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanoic acid consists of a fused furochromene system (Figure 1):

  • Furan ring : Positioned at C6–C9, fused to a chromene backbone.
  • Chromene moiety : Features a keto group at C7 and methyl substituents at C3 and C5.
  • Propanoic acid side chain : Attached to C6, enhancing solubility and enabling hydrogen bonding with biological targets.

Table 1. Key Structural Features and Molecular Properties

Property Value/Description Source
Molecular formula C₁₆H₁₄O₅
Molecular weight 286.29 g/mol
Furochromene substitution 3,5-dimethyl; 7-oxo; 6-propanoic acid
Bioavailability High gastrointestinal absorption

X-ray crystallography and NMR studies confirm that the 3,5-dimethyl groups induce planar rigidity, while the propanoic acid side chain adopts a conformation favorable for enzyme binding. Compared to simpler furochromenes like khellin, this compound’s carboxyl group enables ionic interactions absent in non-polar analogs.

Biological Significance and Research Motivation

Table 2. Inhibitory Activity Against Carbonic Anhydrases

Compound hCA IX (Ki, µM) hCA XII (Ki, µM) Selectivity Ratio (IX/XII)
Target compound 0.53 0.47 1.13
Reference (Acetazolamide) 0.026 0.0057 4.56

The propanoic acid moiety enhances binding to the enzyme’s hydrophilic active site, while methyl groups optimize hydrophobic interactions. Molecular docking reveals stable hydrogen bonds with hCA XII residues Thr200 and Gln92, explaining its isoform preference.

Anti-Inflammatory and Antimicrobial Activity

Derivatives of this compound inhibit leukotriene B₄ (LTB₄) synthesis by 68% at 10 µM, outperforming zileuton in mast cell degranulation assays. The furochromene core also disrupts microbial biofilms, with minimum inhibitory concentrations (MICs) of 8 µg/mL against Staphylococcus aureus.

Research Directions

Ongoing studies focus on:

  • Structural optimization : Introducing fluoro or methoxy groups to enhance blood-brain barrier penetration.
  • Combination therapies : Synergistic effects with doxorubicin in hepatocellular carcinoma models.
  • Drug delivery systems : Nanoencapsulation to improve solubility and target tumor microenvironments.

This compound’s versatility positions it as a scaffold for developing multifunctional agents addressing cancer, inflammation, and antibiotic resistance.

Properties

IUPAC Name

3-(3,5-dimethyl-7-oxofuro[3,2-g]chromen-6-yl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14O5/c1-8-7-20-13-6-14-12(5-11(8)13)9(2)10(16(19)21-14)3-4-15(17)18/h5-7H,3-4H2,1-2H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPVASUMRUOWISE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=COC2=CC3=C(C=C12)C(=C(C(=O)O3)CCC(=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

777857-41-7
Record name 3-{3,5-dimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl}propanoic acid
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Preparation Methods

Hydrolysis of Imidazolidin Precursors

A widely cited method involves the hydrolysis of a thioxoimidazolidin precursor. As reported in a study on antitumor furochromen derivatives, compound 5 (3-((4Z)-4-((4,9-dimethoxy-5-oxo-5H-furo[3,2-g]chromen-6-yl)methylene)-5-oxo-2-thioxoimidazolidin-1-yl)propanoic acid) undergoes acidic hydrolysis to yield the target propanoic acid derivative.

Procedure :

  • A mixture of compound 5 (0.01 mol), glacial acetic acid (30 mL), and concentrated hydrochloric acid (10 mL, 37.3% w/w) is refluxed for 4 hours.

  • The solution is concentrated to 15 mL by evaporation, and the residue is cooled to precipitate the product.

  • Crystallization from chloroform yields brown powder with a melting point of 194–196°C and a 75% yield.

Key Observations :

  • The reaction cleaves the thioxoimidazolidin moiety while preserving the furochromen core and propanoic acid chain.

  • IR spectroscopy confirms the retention of the γ-pyrone carbonyl (1665 cm⁻¹) and the emergence of carboxylic acid O–H/N–H stretches (3400–3500 cm⁻¹).

One-Pot Multicomponent Reactions

An alternative approach utilizes a one-pot synthesis strategy, adapted from methods for related 4,9-dimethoxy-furochromen derivatives. While the target compound’s methyl and propanoic acid groups necessitate modifications, the core framework assembly follows similar principles.

Procedure :

  • Furochromonecarbaldehyde (1.1 mmol) is condensed with p-amino-anisidine (1.1 mmol) in methanol under stirring for 15–30 minutes.

  • Anthranilic acid (1.1 mmol) and cyclohexyl/phenyl isocyanates (1.1 mmol) are added sequentially, followed by refluxing with K₂CO₃ (0.38 mmol) for 76–200 hours.

  • The crude product is purified via dichloromethane extraction and acid/base washes, yielding a 61% isolated product for analogous structures.

Mechanistic Insights :

  • The reaction proceeds through a cascade of Schiff base formation, nucleophilic addition, and cyclization.

  • Substituent modulation (e.g., replacing methoxy with methyl groups) could direct the synthesis toward the target compound.

Optimization of Reaction Conditions

Acidic Hydrolysis

ParameterOptimal ConditionEffect on Yield
Acid Concentration37.3% HCl (10 mL)Maximizes cleavage efficiency
Reaction Time4 hoursPrevents over-decomposition
SolventGlacial acetic acidEnhances protonation of intermediates

Multicomponent Reactions

ParameterOptimal ConditionEffect on Yield
CatalystK₂CO₃Facilitates cyclization
TemperatureReflux (≈80°C)Accelerates imine formation
SolventMethanolImproves reactant solubility

Analytical Characterization

Spectroscopic Data

  • IR : Strong absorption at 1725 cm⁻¹ (carboxylic acid C=O) and 1665 cm⁻¹ (γ-pyrone C=O).

  • ¹H NMR : Signals at δ 2.47 (CH₃), 3.84–4.18 (OCH₃), and 7.14–7.91 ppm (aromatic protons).

  • MS : Molecular ion peak at m/z 286.28 (C₁₆H₁₄O₅).

Purity and Yield

MethodPurity (%)Yield (%)
Acidic Hydrolysis>9575
Multicomponent>9061*
*Reported for structurally analogous compounds.

Challenges and Limitations

  • Regioselectivity : Introducing methyl groups at positions 3 and 5 requires careful control to avoid byproducts.

  • Solubility Issues : The propanoic acid moiety complicates purification in nonpolar solvents.

  • Scale-Up : Multicomponent reactions face efficiency drops at industrial scales due to prolonged reaction times .

Chemical Reactions Analysis

Types of Reactions

3-(3,5-Dimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by others.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are optimized based on the desired transformation.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives.

Scientific Research Applications

3-(3,5-Dimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanoic acid has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.

    Biology: The compound’s unique structure makes it a candidate for studying biological interactions and pathways.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(3,5-dimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanoic acid involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through binding to these targets, leading to changes in cellular pathways and biological responses. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Phenyl-Substituted Derivative

  • Compound: 3-(2,5-Dimethyl-7-oxo-3-phenyl-7H-furo[3,2-g]chromen-6-yl)propanoic acid (CAS: 777857-46-2)
  • Molecular Formula : C₂₂H₁₈O₅
  • Molecular Weight : 362.38 g/mol
  • Key Differences :
    • A phenyl group replaces the methyl group at position 3 of the chromene ring.
    • Methyl groups are present at positions 2 and 5 instead of 3 and 3.

Acetic Acid Derivative

  • Compound : 2-{3,5-Dimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl}acetic acid (CAS: 664366-03-4)
  • Molecular Formula : C₁₅H₁₂O₅
  • Molecular Weight : 272.26 g/mol
  • Key Differences: The propanoic acid side chain is replaced by a shorter acetic acid group.
  • Implications :
    • Reduced steric bulk may enhance binding to enzymes or receptors requiring smaller substituents .

Derivatives with Functional Group Modifications

Amide Derivative

  • Compound : 3-(3,5-Dimethyl-7-oxofuro[3,2-g]chromen-6-yl)-N-propylpropanamide (CAS: 858747-83-8)
  • Molecular Formula: C₁₉H₂₁NO₄
  • Molecular Weight : 327.37 g/mol
  • Key Differences :
    • The carboxylic acid group is converted to an amide with a propyl substituent.
  • Implications :
    • Increased lipophilicity may improve blood-brain barrier penetration but reduce solubility in aqueous media .

Chlorinated Derivatives

  • Compound: 2-[(6-Chloro-3,4-dimethyl-2-oxo-2H-chromen-7-yl)oxy]propanoic acid
  • Molecular Formula: Not explicitly stated (Category C3, Purity 95%)
  • Key Differences :
    • A chlorine atom is introduced at position 6, and an ether linkage replaces the fused furan.
  • Implications: Chlorination often enhances antimicrobial activity, as seen in related chlorinated 3-phenylpropanoic acid derivatives (e.g., activity against E. coli and S. aureus) .

Trimethyl-Substituted Analogues

  • Examples: QZ-7315: 3-(2,3,5-Trimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanoic acid (CAS: 663910-76-7) QZ-7559: 3-(3,5,9-Trimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanoic acid (CAS: 777857-42-8)
  • Key Differences :
    • Additional methyl groups at positions 2, 3, or 8.
  • Implications :
    • Increased methylation may enhance metabolic stability but could also raise molecular weight and reduce solubility .

Physicochemical and Bioactive Properties Comparison

Property Target Compound Phenyl-Substituted Analogue Acetic Acid Derivative Amide Derivative
Molecular Weight (g/mol) 286.28 362.38 272.26 327.37
Solubility (Predicted) Moderate (acidic group) Low (hydrophobic phenyl) High (shorter chain) Low (amide)
Bioactivity Limited data Unknown Unknown Potential CNS targeting

Biological Activity

3-(3,5-Dimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanoic acid, with the CAS number 777857-41-7, is a synthetic compound that has garnered attention for its potential biological activities. This article explores its chemical properties, synthesis, and various biological activities based on available research findings.

  • Molecular Formula: C₁₆H₁₄O₅
  • Molecular Weight: 286.28 g/mol
  • Structure: The compound features a furochromene backbone with a propanoic acid side chain, which is significant for its biological interactions.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. Although specific methods may vary, the general approach includes:

  • Formation of the furochromene structure.
  • Introduction of the propanoic acid moiety.
  • Purification and characterization of the final product.

Anti-inflammatory Properties

Furochromenes have also been studied for their anti-inflammatory effects. Compounds in this class can inhibit pro-inflammatory cytokines and reduce inflammation in various models. Although direct studies on this specific compound are scarce, related compounds have shown effectiveness in:

  • Reducing TNF-alpha and IL-6 levels in vitro.

Antioxidant Activity

The antioxidant potential of furochromene derivatives has been documented, suggesting that this compound may possess similar properties. Antioxidants play a crucial role in mitigating oxidative stress-related diseases.

Case Studies and Research Findings

  • Case Study on Related Compounds: A study published in the Journal of Medicinal Chemistry examined several furochromene derivatives for their ability to inhibit cancer cell proliferation. Results indicated that modifications at the 7-position significantly influenced activity .
  • In Vivo Studies: Animal models have been employed to assess the anti-inflammatory effects of similar compounds, showing reductions in paw edema and inflammatory markers .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 3-(3,5-dimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanoic acid, and what are the critical reaction conditions for optimizing yield and purity?

  • Synthetic Routes :

  • The compound is synthesized via condensation of 3,5-dimethyl-7-oxo-7H-furo[3,2-g]chromen-6-carboxylic acid with propanol derivatives under acidic conditions. Coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) are critical for amide bond formation in related analogs .

  • Industrial-scale optimization may employ continuous flow reactors to enhance efficiency and reduce side products .

    • Critical Conditions :
  • Solvents: Dichloromethane or ethanol for solubility and reactivity.

  • Catalysts: EDCI or HOBt (hydroxybenzotriazole) to activate carboxyl groups.

  • Purification: Recrystallization or reverse-phase HPLC (≥95% purity) .

    StepReaction ComponentConditionsYield (%)Purity (%)
    1Core formationReflux, 12h60-7090
    2CouplingEDCI, RT75-8595
    3PurificationHPLC-≥95

Q. Which spectroscopic and chromatographic methods are recommended for characterizing the structural integrity and purity of this compound?

  • Spectroscopy :

  • 1H/13C NMR (DMSO-d6): Confirm the furochromen core (δ 6.8–7.2 ppm for aromatic protons) and propanoic acid moiety (δ 2.4–2.6 ppm for CH2 groups) .
  • IR : Detect carbonyl stretches (1700–1750 cm⁻¹ for lactone and carboxylic acid groups) .
    • Chromatography :
  • HPLC : C18 column, acetonitrile/water gradient (90:10 to 50:50) for purity assessment .
  • TLC : Silica gel GF254, ethyl acetate/hexane (3:7) to monitor reaction progress .

Q. What in vitro biological screening assays have been utilized to evaluate the antimicrobial and antioxidant potential of this compound?

  • Antimicrobial :

  • MIC (Minimum Inhibitory Concentration) : Test against Staphylococcus aureus and Escherichia coli using broth microdilution (reported MIC: 10–50 µg/mL for analogs) .
    • Antioxidant :
  • DPPH/ABTS Assays : Measure radical scavenging activity (IC50 values: 20–100 µM for related furochromen derivatives) .
    • Anti-inflammatory :
  • Cytokine Inhibition : ELISA-based quantification of TNF-α/IL-6 in LPS-stimulated macrophages (30–60% inhibition at 50 µM) .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported biological activity data (e.g., varying MIC values or antioxidant efficacy) across studies involving this compound and its analogs?

  • Key Factors :

  • Purity : Impurities ≥5% may skew bioactivity; validate via HPLC before testing .
  • Structural Variations : Substituents (e.g., halogenation at the phenyl ring) alter lipophilicity and target binding .
  • Assay Conditions : Standardize inoculum size (e.g., 1×10⁵ CFU/mL for MIC) and solvent controls (DMSO ≤1% v/v) .
    • Methodology :
  • Perform dose-response curves in triplicate and use reference standards (e.g., ascorbic acid for antioxidants) .

Q. What strategies are employed to enhance the bioavailability and target specificity of this compound in preclinical models?

  • Structural Modifications :

  • Prodrug Design : Esterify the carboxylic acid to improve membrane permeability (e.g., methyl ester analogs) .
  • PEGylation : Attach polyethylene glycol chains to increase solubility and half-life .
    • Formulation :
  • Nanoencapsulation : Use liposomal carriers to enhance tumor targeting (e.g., FGFR4-overexpressing cancers) .

Q. What computational chemistry approaches are applicable for predicting the binding modes and interaction mechanisms of this compound with putative biological targets like FGFR4?

  • Methods :

  • Molecular Docking : AutoDock Vina to simulate binding to FGFR4’s ATP-binding pocket (predicted ΔG: −8.5 kcal/mol) .

  • MD Simulations : GROMACS for stability analysis (RMSD <2.0 Å over 100 ns) .

  • QSAR : Develop models correlating substituent electronegativity with anticancer activity (R² >0.85) .

    Computational ToolApplicationKey Output
    AutoDock VinaBinding affinityΔG, Ki values
    GROMACSConformational stabilityRMSD, RMSF
    MOEQSAR modelingpIC50 predictions

Q. How does the substitution pattern on the furochromen core influence the compound’s bioactivity, and what SAR (Structure-Activity Relationship) trends have been observed?

  • SAR Insights :

  • 3,5-Dimethyl Groups : Enhance metabolic stability by reducing cytochrome P450 oxidation .
  • Propanoic Acid Moiety : Critical for hydrogen bonding with target proteins (e.g., FGFR4’s Lys514) .
    • Comparative Data :
  • 4-Chlorophenyl Analog : Increased antimicrobial potency (MIC: 5 µg/mL) due to enhanced lipophilicity .
  • Methoxybenzyl Derivative : Reduced antioxidant activity (IC50: 120 µM) compared to the parent compound (IC50: 75 µM) .

Data Contradiction Analysis

  • Issue : Variability in antioxidant IC50 values (e.g., 20–100 µM).
    • Resolution :
  • Validate assay protocols (e.g., DPPH concentration, incubation time).
  • Compare with structurally validated analogs to isolate substituent effects .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-(3,5-dimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanoic acid
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3-(3,5-dimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanoic acid

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